molecular formula C10H15Cl2F3N4 B1429830 N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride CAS No. 951004-19-6

N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride

Cat. No. B1429830
M. Wt: 319.15 g/mol
InChI Key: UFYJUDXTKBVLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as P4TFMP, and it is a pyrimidine derivative that has a piperidine ring attached to it.

Scientific Research Applications

Synthesis and Biological Activity

N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride and its derivatives have been explored in various synthetic and biological contexts. For instance, microwave-assisted synthesis techniques have been employed to create compounds containing the piperidine and pyrimidin-2-amine framework, demonstrating significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). Moreover, the compound has been identified as a key intermediate in the synthesis of potent deoxycytidine kinase inhibitors, indicating its potential role in the development of new anticancer therapies (Zhang et al., 2009).

Optimization for GPR119 Agonists

The compound has been part of optimization studies for the development of novel GPR119 agonists. These efforts have led to the discovery of derivatives that enhance GPR119 agonist activity while improving safety profiles, indicating the compound's utility in designing new treatments for metabolic disorders (Kubo et al., 2021).

Antineoplastic Applications

In the context of antineoplastic (anti-cancer) applications, N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride has been explored as a precursor for the synthesis of compounds with potential antineoplastic activity. Studies have focused on understanding its metabolism and the generation of metabolites in patients with chronic myelogenous leukemia, providing insights into the drug's pharmacokinetics and its potential therapeutic efficacy (Gong et al., 2010).

properties

IUPAC Name

N-piperidin-4-yl-4-(trifluoromethyl)pyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-3-6-15-9(17-8)16-7-1-4-14-5-2-7;;/h3,6-7,14H,1-2,4-5H2,(H,15,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYJUDXTKBVLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=CC(=N2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride

Synthesis routes and methods

Procedure details

A solution of 4-(4-trifluoromethyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (3.47 g, 10.02 mmol) in ethanol (50 mL) and 4 M HCl in dioxane (75 mL) was stirred at rt for 2 h. The solvent was removed under reduced pressure and the crude product used in the consecutive step without further purification assuming quantitative deprotection and formation of the dihydrochloride salt. MS (ISP): 247.1 [M+H]+.
Name
4-(4-trifluoromethyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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